molecular formula C7H8Cl2N2O B1384103 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride CAS No. 2059932-12-4

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride

Cat. No. B1384103
M. Wt: 207.05 g/mol
InChI Key: VKXGBZVDXJIGTJ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 2059932-12-4 . It has a molecular weight of 207.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride . The InChI Code is 1S/C7H7ClN2O.ClH/c8-7-5(6(11)4-9)2-1-3-10-7;/h1-3H,4,9H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 207.06 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Microwave-Assisted Synthesis

    This compound is used in microwave-assisted synthesis to produce various derivatives of thieno[2,3-b]pyridin-2-amine and 1-(pyridin-3-yl)ethanone products. These reactions involve elemental sulfur, NaOAc, and DMF at 90-120 °C for 15-20 minutes (Ankati & Biehl, 2010).

  • Facilitating Chemical Reactions

    The compound is also involved in reactions leading to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives, highlighting its role in facilitating diverse chemical reactions (Chernyshev, Chernysheva, & Starikova, 2010).

  • Complexation with Metals

    It is used in complexation reactions with copper(II) and cadmium(II) chlorides. This leads to the formation of compounds with potential for interaction with various biomolecules, as studied through docking studies (Mardani, Hakimi, Moeini, & Mohr, 2019).

Structural and Molecular Studies

  • Crystal and Molecular Structure Determination

    Research includes the synthesis and structural determination of various compounds derived from 2-amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride. These studies are crucial for understanding the molecular and crystal structures of newly synthesized compounds (Percino et al., 2006).

  • Investigation of Fluorescence Properties

    New pyridine derivatives synthesized using this compound have been studied for their fluorescence properties, contributing to the understanding of their potential applications in fields like bio-imaging (Girgis, Kalmouch, & Hosni, 2004).

  • Antibacterial and Antifungal Activities

    Derivatives of 2-amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride have been synthesized and screened for their antimicrobial properties. This highlights its potential use in developing new antimicrobial agents (Patel & Agravat, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1-(2-chloropyridin-3-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-7-5(6(11)4-9)2-1-3-10-7;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXGBZVDXJIGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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